tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a pyrimidine moiety, which is further functionalized with a methanesulfonyl group. The tert-butyl ester group provides stability and influences the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine intermediate.
Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions, often using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the methanesulfonyl group, depending on the reagents used.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrimidine or methanesulfonyl groups.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could act as a ligand for certain enzymes or receptors, influencing biochemical pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleotide-binding sites, while the methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(5-methylpyrimidin-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(5-chloropyrimidin-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group can participate in specific interactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(5-methylsulfonylpyrimidin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-7-5-11(6-8-18)13-16-9-12(10-17-13)23(4,20)21/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRYPOUJJTJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=N2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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